

Technical Guide: 2-bromo-1-(3,4-difluorophenyl)ethanone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	2-bromo-1-(3,4-difluorophenyl)ethanone
Cat. No.:	B1270823

[Get Quote](#)

CAS Number: 40706-98-7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **2-bromo-1-(3,4-difluorophenyl)ethanone**, a key synthetic intermediate in medicinal chemistry and drug discovery. The document covers its chemical properties, detailed safety and handling protocols, a representative synthesis method, and its role as a versatile building block in the development of novel therapeutics.

Chemical and Physical Properties

2-Bromo-1-(3,4-difluorophenyl)ethanone, also known as 3,4-difluorophenacyl bromide, is a halogenated ketone.^[1] The presence of the difluorophenyl ring and the alpha-bromo ketone functionality makes it a reactive and valuable precursor for creating more complex molecular architectures, particularly heterocyclic compounds.^[2] The fluorine atoms can enhance the metabolic stability and pharmacokinetic properties of final drug compounds.

Data Summary

The following table summarizes the key quantitative and qualitative data for **2-bromo-1-(3,4-difluorophenyl)ethanone**.

Property	Value	Citation(s)
CAS Number	40706-98-7	[1]
Molecular Formula	C ₈ H ₅ BrF ₂ O	[1] [3]
Molecular Weight	235.03 g/mol	[4]
Physical Form	Liquid	[1]
Purity	≥98% (Typical)	[1]
Synonyms	2-Bromo-3',4'-difluoroacetophenone, 3,4-difluorophenacyl bromide	[1]
Boiling Point	Data not available	
Melting Point	Data not available	
Density	Data not available	
Solubility	Data not available	

Note: Specific physical properties such as boiling point, melting point, and density are not readily available in public domain literature. Spectroscopic data (NMR, IR, MS) are also not available. Researchers should characterize the material upon receipt or synthesis.

Safety and Handling

2-Bromo-1-(3,4-difluorophenyl)ethanone is a corrosive and hazardous chemical that requires strict safety protocols.

GHS Classification

- Signal Word: Danger[\[3\]](#)
- Hazard Statement: H314 - Causes severe skin burns and eye damage.[\[3\]](#)
- Classification: Skin Corrosion, Category 1B.[\[3\]](#)

Personal Protective Equipment (PPE)

- Eye/Face Protection: Wear chemical safety goggles (European standard - EN 166).[3]
- Hand Protection: Wear protective gloves.[3]
- Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[3]
- Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149:2001 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. [3]

Handling and First Aid

- Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Use only with adequate ventilation.[5]
- IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.[3]
- IF ON SKIN: Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. Immediate medical attention is required.[3]
- IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor/physician.[3]
- IF INHALED: Remove person to fresh air and keep comfortable for breathing. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Immediate medical attention is required.[3]

Experimental Protocols

Synthesis of 2-bromo-1-(3,4-difluorophenyl)ethanone

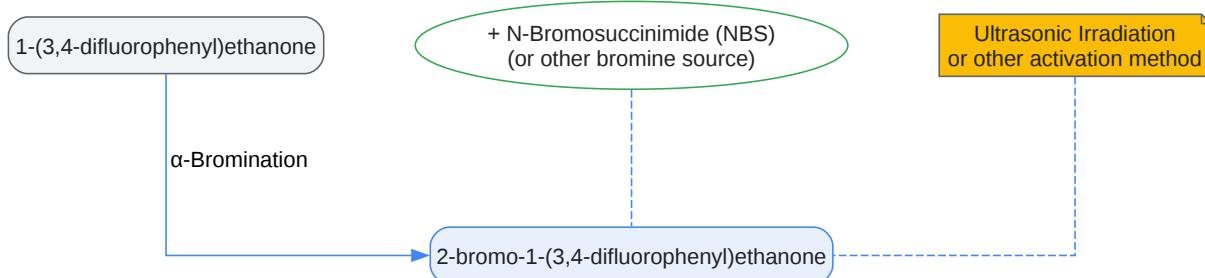
This protocol describes the alpha-bromination of 1-(3,4-difluorophenyl)ethanone. The methodology is adapted from a general procedure for the synthesis of α -bromoacetophenones using N-bromosuccinimide (NBS) under ultrasonic irradiation, which offers a rapid and efficient route.[6]

Materials and Equipment:

- 1-(3,4-difluorophenyl)ethanone
- N-Bromosuccinimide (NBS)
- Water (deionized) or Polyethylene glycol (PEG-400)
- Dichloromethane (DCM)
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask
- Ultrasonic bath (18-25 kHz, 300 W)
- Magnetic stirrer and stir bar
- Separatory funnel
- Rotary evaporator
- Thin-layer chromatography (TLC) apparatus

Procedure:

- Reaction Setup: In a round-bottom flask, dissolve 1-(3,4-difluorophenyl)ethanone (1 equivalent) in a minimal amount of a 1:1 mixture of water and PEG-400.
- Reagent Addition: Add N-bromosuccinimide (1 equivalent) to the solution.
- Sonication: Place the flask in an ultrasonic bath and irradiate the mixture at a frequency of 18-25 kHz and a power of 300 W.
- Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 15-20 minutes.[\[6\]](#)

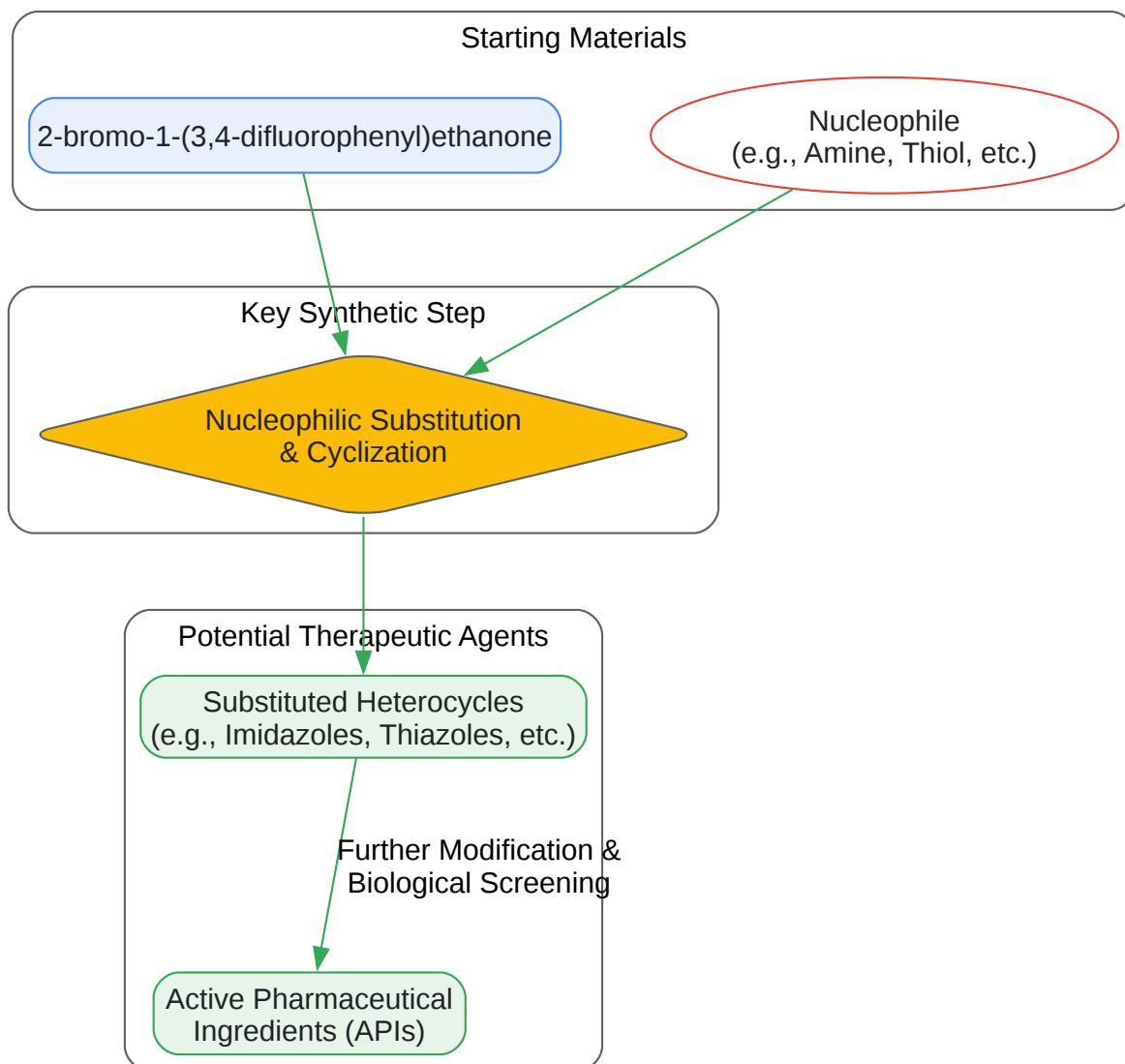

- **Workup:** Upon completion, transfer the reaction mixture to a separatory funnel. Add dichloromethane to extract the product.
- **Washing:** Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with deionized water.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate ($MgSO_4$), filter, and concentrate the filtrate using a rotary evaporator to yield the crude product.
- **Purification:** If necessary, purify the crude product by column chromatography on silica gel.

Applications and Workflows

2-Bromo-1-(3,4-difluorophenyl)ethanone is not typically used as a final product but as a reactive intermediate for constructing more complex molecules. Its primary utility lies in its ability to undergo nucleophilic substitution reactions at the alpha-carbon, making it a valuable electrophile for forming new carbon-carbon and carbon-heteroatom bonds.

General Synthesis Workflow

The following diagram illustrates the synthesis of **2-bromo-1-(3,4-difluorophenyl)ethanone** from its corresponding acetophenone precursor.



[Click to download full resolution via product page](#)

Caption: Synthesis of **2-bromo-1-(3,4-difluorophenyl)ethanone** via α -bromination.

Application in Drug Discovery

As an α -haloketone, this compound is a key precursor for synthesizing a wide variety of heterocyclic compounds, which are prevalent scaffolds in many therapeutic agents.^{[2][6]} The diagram below outlines its general role in the synthesis of potential drug candidates.

[Click to download full resolution via product page](#)

Caption: Role as an intermediate in the synthesis of pharmaceutical compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Bromo-1-(3,4-difluorophenyl)ethan-1-one | CymitQuimica [cymitquimica.com]
- 2. nbinno.com [nbinno.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. 2-Bromo-1-(3,5-difluorophenyl)ethanone AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. aksci.com [aksci.com]
- 6. asianpubs.org [asianpubs.org]
- To cite this document: BenchChem. [Technical Guide: 2-bromo-1-(3,4-difluorophenyl)ethanone]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1270823#2-bromo-1-3-4-difluorophenyl-ethanone-cas-number>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com